4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-(3-chloro-4-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-7-2-3-8(6-9(7)12)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCODGAWZEVOUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80501585 | |
| Record name | 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62903-06-4 | |
| Record name | 3-Chloro-4-methyl-γ-oxobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62903-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80501585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Route
One of the classical and widely used methods for synthesizing 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid is through Friedel-Crafts acylation . This involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
- Starting material: 3-chloro-4-methylbenzoyl chloride or a related acyl chloride derivative.
- Reagent: 4-oxobutanoic acid chloride or its equivalent.
- Catalyst: Aluminum chloride (AlCl3).
- Conditions: The reaction is typically carried out at low temperature (0 °C) during addition, followed by reflux at around 110 °C for several hours (e.g., 8 hours).
- Workup: After completion, the reaction mixture is quenched with water, and the organic phase is separated, dried over sodium sulfate, and concentrated to yield the product.
Yield: High yields reported, e.g., 93.2% in related acylation reactions with similar substrates.
Claisen Condensation Route
Another common synthetic approach involves the Claisen condensation between 3-chloro-4-methylbenzaldehyde and ethyl acetoacetate or malonic acid derivatives under basic conditions.
- Reactants: 3-chloro-4-methylbenzaldehyde and ethyl acetoacetate.
- Base: Sodium ethoxide or sodium hydroxide.
- Solvent: Ethanol or other suitable polar solvents.
- Mechanism: The base deprotonates the active methylene group of ethyl acetoacetate, which then attacks the aldehyde carbonyl carbon, forming a β-ketoester intermediate.
- Hydrolysis and decarboxylation steps follow to yield the target this compound.
This method is favored for its straightforwardness and the availability of starting materials.
Industrial Scale Synthesis
On an industrial scale, the synthesis is optimized for yield, purity, and scalability:
- Use of continuous flow reactors to improve heat and mass transfer.
- Automated reagent addition and temperature control to maintain reaction consistency.
- Purification steps such as crystallization or chromatography to achieve high purity (>95%).
- Environmental and safety considerations, including solvent recycling and waste minimization.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalyst/Base | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 3-chloro-4-methylbenzoyl chloride + 4-oxobutanoic acid chloride | AlCl3 | 0 °C addition, reflux 110 °C, 8 h | ~93 | High yield, well-established | Requires corrosive Lewis acid, moisture sensitive |
| Claisen Condensation | 3-chloro-4-methylbenzaldehyde + ethyl acetoacetate | NaOEt or NaOH | Room temp to reflux in ethanol | Moderate to high | Mild conditions, accessible reagents | Multi-step (condensation, hydrolysis, decarboxylation) |
| Industrial Continuous Flow | Similar to above with process optimization | Automated control systems | Controlled temperature, flow rates | High | Scalable, reproducible | Requires specialized equipment |
Detailed Research Findings
Reaction Mechanism Insights: The Friedel-Crafts acylation proceeds via formation of an acylium ion intermediate, which electrophilically attacks the aromatic ring at the para or ortho position relative to substituents, influenced by the directing effects of the chloro and methyl groups.
Optimization Studies: Research shows that controlling temperature and reagent addition rate is critical to minimize side reactions such as polyacylation or rearrangements.
Purity and Characterization: The product is typically characterized by NMR, IR, and mass spectrometry. Purity above 95% is achievable with proper workup and recrystallization.
Alternative Catalysts: Some studies explore milder Lewis acids or solid acid catalysts to reduce environmental impact, though AlCl3 remains the most effective for this substrate.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl or ketone groups.
Reduction: Formation of 4-(3-Chloro-4-methylphenyl)-4-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in metabolic processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Halogen Type and Position: Chlorine vs. Fluorine: Chlorine’s electron-withdrawing nature enhances acidity of the oxobutanoic moiety, improving binding to metalloenzymes. Fluorine’s smaller size increases metabolic stability . Dichloro Substitution: Compounds with 2,3- or 3,4-dichloro substitutions (e.g., ) exhibit stronger enzyme inhibition due to increased electrophilicity of the aromatic ring .
Methyl Group Influence :
- The 4-methyl group in the target compound provides steric bulk, reducing nucleophilic attack on the aromatic ring while enhancing hydrophobic interactions in biological systems .
Backbone Modifications :
- Ethyl ester derivatives (e.g., ) show reduced polarity, improving cell membrane permeability but lowering water solubility .
Biological Activity
4-(3-Chloro-4-methylphenyl)-4-oxobutanoic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11ClO3
- Molecular Weight : 232.66 g/mol
- CAS Number : 62903-06-4
Synthesis
The synthesis of this compound typically involves the reaction of 3-chloro-4-methylbenzaldehyde with malonic acid derivatives under basic conditions. The reaction may require solvents such as ethanol and can be optimized through various catalytic methods to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines. The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting key survival signals.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10.5 |
| HT-29 (Colon Cancer) | 12.3 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Signal Transduction Modulation : It alters signaling pathways that regulate cell cycle progression and apoptosis, particularly through the modulation of p53 and Bcl-2 family proteins.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various derivatives of this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, highlighting the importance of the chlorophenyl moiety in enhancing activity against Gram-positive bacteria.
Case Study 2: Anticancer Effects
Another investigation focused on the anticancer effects of this compound in combination with conventional chemotherapeutics. The findings suggested that co-treatment significantly reduced cell viability more than either agent alone, indicating a potential synergistic effect that could enhance therapeutic outcomes in cancer treatment.
Q & A
Q. Optimization Strategies :
- Catalyst Selection : Use H₂SO₄ or p-toluenesulfonic acid for esterification steps (if intermediates require it) .
- Temperature Control : Reflux conditions (70–100°C) improve reaction kinetics for acylation steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer:
Q. Data Prioritization :
- Compare experimental NMR/IR data with computational predictions (e.g., DFT) to resolve ambiguities in substitution patterns .
Advanced: How do the electronic effects of the chloro and methyl substituents influence the compound’s reactivity in electrophilic substitution reactions?
Methodological Answer:
- Chloro Group (–Cl) : Strong electron-withdrawing effect via inductive withdrawal, deactivating the aromatic ring and directing electrophiles to the meta position relative to itself .
- Methyl Group (–CH₃) : Electron-donating via hyperconjugation, activating the ring and directing electrophiles to the ortho/para positions .
Q. Experimental Validation :
- Perform nitration or bromination reactions and analyze regioselectivity via HPLC or GC-MS.
- Computational Modeling : Use density functional theory (DFT) to calculate charge distribution and Fukui indices for predicting reactive sites .
Advanced: What strategies can mitigate impurities such as regioisomers or oxidation byproducts during synthesis?
Methodological Answer:
- Regioisomer Control :
- Use directing groups (e.g., –NO₂) during Friedel-Crafts acylation, followed by reduction to remove them .
- Optimize solvent polarity (e.g., nitrobenzene for high-temperature reactions) to favor desired regiochemistry .
- Byproduct Mitigation :
- Add antioxidants (e.g., BHT) during oxidation steps to prevent over-oxidation of the ketone moiety .
- Monitor reaction progress with TLC (silica plates, UV visualization) to terminate reactions at optimal conversion .
Q. Purification Table :
| Impurity Type | Removal Method | Efficiency |
|---|---|---|
| Regioisomers | Preparative HPLC (C18 column, acetonitrile/water) | >95% |
| Oxidation Byproducts | Recrystallization (ethanol/water, 1:3 v/v) | 85–90% |
Biological Screening: What in vitro assays are suitable for evaluating its antimicrobial potential, and how should controls be designed?
Methodological Answer:
- Broth Microdilution (CLSI Guidelines) :
- Test against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
- Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth.
- Use ciprofloxacin as a positive control and DMSO as a solvent control .
- Cytotoxicity Assays :
Q. Data Interpretation :
- Compare MIC values with structurally similar compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid, MIC = 16 µg/mL) to assess substituent impact .
Data Contradiction: How should researchers address discrepancies in reported biological activities across studies?
Methodological Answer:
- Reproducibility Checks :
- Structural Analog Analysis :
- Compare activity trends across derivatives (e.g., chloro vs. methyl substitutions) to identify pharmacophores .
- Meta-Analysis :
- Use tools like ROS analysis or proteomics to identify off-target effects that may explain variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
